![molecular formula C31H38O16 B3028976 [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 441769-43-3](/img/structure/B3028976.png)
[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
説明
The compound of interest, known as [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a complex molecule that appears to have multiple hydroxyl groups, a prop-2-enoate moiety, and acetyloxymethyl and methyloxan groups. This suggests potential biological activity, possibly as an enzyme inhibitor or receptor antagonist, given the presence of multiple stereocenters and aromatic rings which are often seen in biologically active compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, enantioselective catalysis, and protecting group strategies. For example, the synthesis of ethyl 2-hydroxy-4-arylbutyrate, a molecule with some structural similarities to our compound of interest, was achieved through the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate using a ruthenium catalyst, followed by hydrolysis . Similarly, the synthesis of complex molecules with specific stereochemistry, such as mephendioxan enantiomers, involves chiral resolution and careful manipulation of stereochemical centers . These methods could potentially be applied to the synthesis of our target compound, considering its complex structure and stereochemistry.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. The stereochemistry, in particular, can greatly influence the interaction with biological targets. For instance, the enantiomers of mephendioxan show significantly different binding profiles to adrenoreceptor subtypes, with one enantiomer being much more potent than the other . This highlights the importance of stereochemistry in the design and synthesis of biologically active compounds, which would also be relevant for the analysis of our compound's molecular structure.
Chemical Reactions Analysis
The compound's reactivity can be inferred from its functional groups. The presence of hydroxyl groups suggests potential for esterification or etherification reactions. The acetyloxymethyl group could be involved in nucleophilic acyl substitution reactions. Moreover, the prop-2-enoate moiety could undergo addition reactions typical of alkenes. For example, the Rh(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates leads to the formation of various products depending on the reaction conditions . Such reactivity could be relevant for the compound when considering its potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. For instance, the presence of multiple hydroxyl groups in a compound can increase its hydrophilicity and potentially its solubility in water. The stability of a compound can be affected by the presence of reactive groups, such as the acetyloxymethyl group, which may be susceptible to hydrolysis. The crystal packing of similar compounds, like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, can be influenced by non-covalent interactions such as hydrogen bonding and π interactions . These properties are important for the practical handling and formulation of the compound for biological studies or therapeutic use.
科学的研究の応用
Solubility Studies
- Solubility research is crucial for understanding the behavior of this compound in different solvents. Zhang et al. (2012) examined the solubilities of similar compounds in ethanol-water solutions, finding significant solubility differences between ethanol-water and pure water mixtures (Zhang, Gong, Wang, & Qu, 2012).
Chemical Reaction Analysis
- Understanding the reactions of similar compounds is essential for pharmaceutical and chemical synthesis applications. Mara et al. (1982) explored tricyclic products from reactions involving related compounds, providing insights into their potential chemical behavior (Mara, Singh, Thomas, & Williams, 1982).
Antiangiogenic Activity
- Investigating the antiangiogenic activity of compounds can be crucial in cancer research. Apers et al. (2002) studied synthetic dihydrobenzofuran lignans, related to the query compound, for their antiangiogenic effects, suggesting potential applications in cancer treatment (Apers, Paper, Bürgermeister, Baróniková, Van Dyck, Lemiére, Vlietinck, & Pieters, 2002).
Synthesis of Stereoisomeric Compounds
- The synthesis of stereoisomeric compounds is vital in pharmaceutical research. Harding et al. (2003) utilized dipyranones, structurally similar to the query compound, for synthesizing stereoisomeric disaccharide analogues, highlighting the importance of stereochemistry in drug design (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Vibrational Spectroscopy
- Vibrational spectroscopy studies, like the one by Aydın & Özpozan (2020), are essential for characterizing the molecular structure and properties of compounds. Their research on quercetin 3-D-galactoside, which shares structural similarities with the query compound, aids in understanding its physical and chemical properties (Aydın & Özpozan, 2020).
Density and Viscosity Studies
- Zhu et al. (2010) conducted studies on the densities and viscosities of sugar alcohol aqueous solutions, including compounds similar to the query compound. These studies are crucial for industrial applications, such as food processing and pharmaceuticals (Zhu, Ma, & Zhou, 2010).
作用機序
Acetylacteoside, also known as [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a phenylethanoid glycoside found in several plants and traditional herbal medicines . This compound has been studied for its diverse biological activities, including its potential anti-glycation activities .
Target of Action
It’s known that phenylethanoid glycosides, the class of compounds to which acetylacteoside belongs, have a wide range of biological targets due to their diverse biological activities .
Mode of Action
It has been shown that acetylacteoside and its structural isomers can inhibit the formation of advanced glycation end products (ages) in vitro . AGEs are substances that can induce insulin resistance in adipocyte, hepatocyte, and muscle cells, correlating highly with cardiovascular disease and diabetic complications .
Pharmacokinetics
It’s known that phenylethanoid glycosides, the class of compounds to which acetylacteoside belongs, can be absorbed and metabolized in the body .
Action Environment
It’s known that the biological activities of phenylethanoid glycosides can be influenced by various factors, including temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
Acetylacteoside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It selectively inhibits aldose reductase over maltase and sucrase, with an IC50 of 0.071 µM for aldose reductase . Additionally, Acetylacteoside scavenges superoxide radicals and inhibits hemolysis induced by AAPH in isolated rat red blood cells . These interactions highlight its potential as an antioxidant and its role in protecting cells from oxidative stress.
Cellular Effects
Acetylacteoside exerts various effects on different types of cells and cellular processes. It decreases glutamate-induced cytotoxicity in primary rat cortical neurons and protects primary mouse hepatocytes against D-galactosamine-induced cytotoxicity . These effects suggest that Acetylacteoside can influence cell signaling pathways, gene expression, and cellular metabolism, thereby promoting cell survival and function.
Molecular Mechanism
The molecular mechanism of Acetylacteoside involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, it inhibits aldose reductase, which plays a role in the polyol pathway of glucose metabolism . By scavenging superoxide radicals, Acetylacteoside reduces oxidative stress and prevents cellular damage. These actions are crucial for maintaining cellular homeostasis and protecting cells from harmful stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetylacteoside change over time. The compound has been shown to be stable under various conditions, with a stability of up to four years when stored at -20°C . Long-term studies have demonstrated that Acetylacteoside can maintain its protective effects on cells, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of Acetylacteoside vary with different dosages in animal models. At concentrations of 10-40 mg/kg, Acetylacteoside prevents decreases in bone strength in ovariectomized mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Acetylacteoside is involved in various metabolic pathways, including the polyol pathway of glucose metabolism. It interacts with enzymes such as aldose reductase, which is crucial for converting glucose to sorbitol . By inhibiting this enzyme, Acetylacteoside can modulate metabolic flux and influence metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Acetylacteoside is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biological effects .
Subcellular Localization
Acetylacteoside’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its functions effectively . Understanding these localization patterns is essential for elucidating the compound’s role in cellular processes.
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBPOYDCGQCJC-MWKLXWFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



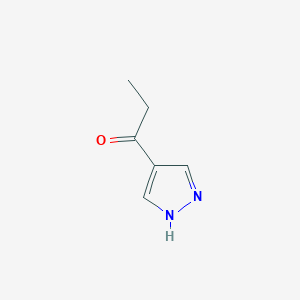
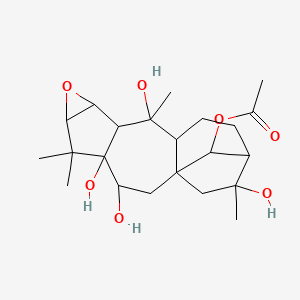

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

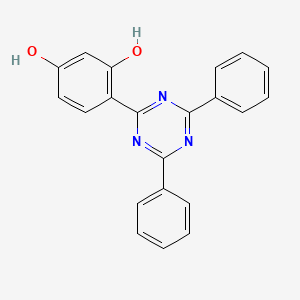


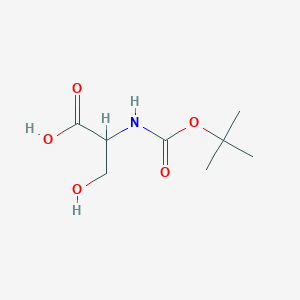

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
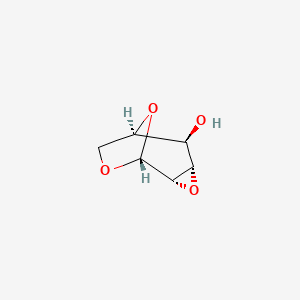
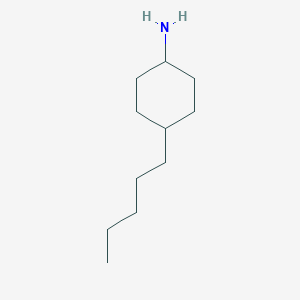
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)